molecular formula C36H32N6O3 B1357267 N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide CAS No. 956139-16-5

N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide

Cat. No. B1357267
M. Wt: 596.7 g/mol
InChI Key: XFQQPEYYQOKYTE-IOWSJCHKSA-N
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Description

“N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide” is a pharmaceutical compound . It is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies .


Molecular Structure Analysis

The molecular formula of this compound is C36H32N6O3 . The molecular weight is 596.7 g/mol .

Scientific Research Applications

Antibacterial Activity

N-substituted purine derivatives, closely related to N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide, have demonstrated significant antibacterial activities. For instance, a study by Wu et al. (2016) synthesized novel N-substituted purine derivatives and evaluated their antibacterial effectiveness against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum. These compounds showed promising inhibitory effects, with some even outperforming commercial agents (Wu, Gao, Tu, & Ouyang, 2016).

Antifungal and Antimicrobial Properties

Similar compounds, such as N-Benzoyl-N'-dialkylthiourea derivatives, have been explored for their antifungal properties. Zhou Weiqun et al. (2005) conducted a study that highlighted the antifungal activity of these compounds against major plant pathogens (Zhou, Yang, Liqun, & Xianchen, 2005). Additionally, Devarasetty et al. (2019) synthesized 6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives, showcasing significant antimicrobial activity against various bacterial and fungal strains (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

Anticancer Activity

The potential anticancer activities of N-substituted purine derivatives have been a focus of several studies. Cros-Perrial et al. (2021) explored the cytotoxic activities of N-(9H-purin-6-yl) benzamide derivatives on cancer cell models, noting their ability to induce apoptosis and decrease cell proliferation (Cros-Perrial, Saulnier, Raza, Charmelot, Egron, Dumontet, Chaloin, Peyrottes, & Jordheim, 2021).

Antiproliferative Properties

Wang et al. (2015) designed and synthesized m-(4-morpholino-1,3,5-triazin-2-yl)benzamides and evaluated their antiproliferative activities, identifying several compounds with potent activities against various cancer cell lines (Wang, Xu, Xin, Lu, & Zhang, 2015).

properties

IUPAC Name

N-[9-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N6O3/c43-23-30-21-41(36(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29)22-31(45-30)42-25-39-32-33(37-24-38-34(32)42)40-35(44)26-13-5-1-6-14-26/h1-20,24-25,30-31,43H,21-23H2,(H,37,38,40,44)/t30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQQPEYYQOKYTE-IOWSJCHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide

CAS RN

956139-16-5
Record name N6-Benzoyl-N9-(6-hydroxymethyl-4-triphenylmethylmorpholin-2-yl) Adenine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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